

Technical Guide: Solubility Profile & Handling of 2-Bromo-4-methoxybenzamide

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Compound of Interest

Compound Name:	2-Bromo-4-methoxybenzamide
CAS No.:	353278-57-6
Cat. No.:	B2498784

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Part 1: Executive Summary & Physicochemical Context[1]

2-Bromo-4-methoxybenzamide (CAS: 115437-08-6) is a halogenated benzamide derivative frequently utilized as an intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmaceutical agents. Its solubility profile is governed by the interplay between its polar amide functionality and its lipophilic halogen/methoxy substituents.

While specific gravimetric solubility data for this compound is sparse in public literature, its behavior can be accurately predicted and managed through structure-property relationships (SPR) derived from homologous benzamides (e.g., m-methoxybenzamide).

Physicochemical Snapshot

Property	Value / Description	Impact on Solubility
Molecular Weight	230.06 g/mol	Moderate MW facilitates dissolution in organic solvents.
LogP (Predicted)	~1.56	Moderately lipophilic. Prefers organic phases over aqueous media.
H-Bond Donors	1 (Amide -NH ₂)	Capable of H-bonding with protic solvents (EtOH, MeOH).
H-Bond Acceptors	2 (Amide C=O, -OCH ₃)	Enhances solubility in polar aprotic solvents (DMSO).
Physical State	Solid (Crystalline)	High lattice energy often requires heat or high-dielectric solvents.

Part 2: Solubility Landscape

The following solubility assessment is based on the compound's dielectric requirements and structural analogs.

High Solubility Solvents (Primary Vehicles)

- Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF):
 - Solubility: High (>30 mg/mL estimated).
 - Application: Ideal for preparing stock solutions for biological assays or chemical reactions.
 - Mechanism: The high dielectric constants of DMSO () and DMF () disrupt the intermolecular hydrogen bonding of the benzamide crystal lattice, effectively solvating the polar amide group.

Moderate Solubility Solvents (Process Solvents)

- Alcohols (Methanol, Ethanol):
 - Solubility: Moderate (1–10 mg/mL). Likely requires heating for saturation.
 - Application: Recrystallization and transfers.
 - Note: The presence of the bromine atom increases lipophilicity compared to simple benzamide, potentially reducing solubility in cold methanol.
- Chlorinated Solvents (Dichloromethane - DCM, Chloroform):
 - Solubility: Moderate to Good.
 - Application: Extraction and chromatography.
 - Mechanism: Good interaction with the aromatic ring and the methoxy group; less effective at solvating the amide protons compared to DMSO.

Low Solubility / Anti-Solvents

- Water:
 - Solubility: Very Low (<0.5 mg/mL).
 - Application: Anti-solvent for precipitation.
 - Mechanism: The hydrophobic bromine and methoxy groups, combined with the aromatic ring, dominate the solvation energetics, preventing water from breaking the crystal lattice despite the amide group.
- Aliphatic Hydrocarbons (Hexanes, Heptane):
 - Solubility: Negligible.
 - Application: Washing filter cakes to remove non-polar impurities.

Part 3: Mechanistic Insights (Structure-Property Relationships)

To understand why **2-Bromo-4-methoxybenzamide** behaves this way, we must look at the competing forces on the molecule.

The "Push-Pull" Solvation Effect

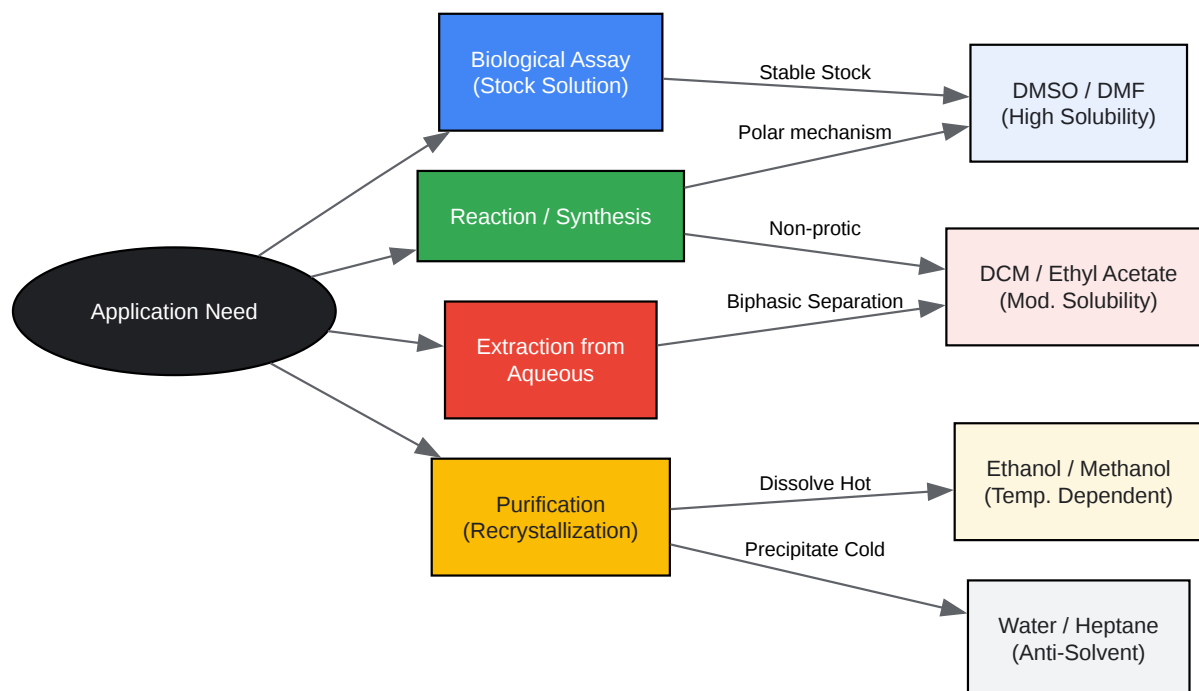
- The Anchor (Amide Group): The

group is highly polar.[1] It seeks solvents that can donate or accept hydrogen bonds. This is why DMSO (strong acceptor) and Ethanol (donor/acceptor) work well.

- The Shield (Bromine & Methoxy):
 - The Bromine atom at the ortho position creates steric bulk and increases lipophilicity (hydrophobicity).
 - The Methoxy group is weakly polar but largely lipophilic.
 - Together, these substituents shield the molecule from dissolving in water, pushing the equilibrium toward organic solvents.

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent based on the intended application.



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Figure 1: Solvent selection decision tree based on experimental intent.

Part 4: Experimental Protocols

As exact literature values are rare, the following protocols allow you to empirically determine the solubility limits and purify the compound.

Protocol A: Rapid Solubility Screening (Visual Method)

Use this to validate solubility before committing valuable material.

Materials:

- 10 mg of **2-Bromo-4-methoxybenzamide** per vial.
- Solvents: DMSO, Methanol, DCM, Toluene, Water.
- Glass vials (4 mL) with screw caps.

Procedure:

- Weighing: Place 10 mg of solid into 5 separate vials.
- Initial Addition: Add 100 μ L of solvent to the respective vial (Target: 100 mg/mL).
- Observation: Vortex for 30 seconds.
 - Clear solution? Solubility > 100 mg/mL.
 - Cloudy/Solid remains? Proceed to step 4.
- Dilution: Add solvent in 100 μ L increments, vortexing between additions, until total volume is 1 mL (Target: 10 mg/mL).
- Thermal Stress: If solid remains at 1 mL, heat to 40°C (water bath) and observe.
 - Dissolves on heat? Suitable for recrystallization.
 - Remains solid? Poor solvent (Anti-solvent candidate).

Protocol B: Recrystallization (Purification)

Based on standard protocols for halogenated benzamides.

Objective: Purify crude **2-Bromo-4-methoxybenzamide**. Solvent System: Ethanol/Water (Solvent/Anti-solvent).

- Dissolution: Place crude solid in a flask. Add minimum amount of absolute ethanol while heating to reflux (approx. 78°C). Add ethanol slowly until the solid just disappears.
- Filtration (Optional): If insoluble particles remain (dust, inorganic salts), filter the hot solution through a pre-warmed glass frit.
- Nucleation: Remove from heat. Add warm water dropwise until a faint turbidity (cloudiness) persists.
- Clarification: Add one drop of ethanol to clear the solution.

- Crystallization: Allow the flask to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.
- Collection: Filter the crystals via vacuum filtration. Wash with cold 1:1 Ethanol/Water mixture.
- Drying: Dry under vacuum at 40°C to remove residual solvent.

Part 5: References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11127641, 2-Bromo-4-methoxybenzaldehyde. Retrieved from [\[Link\]](#)

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Sources

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